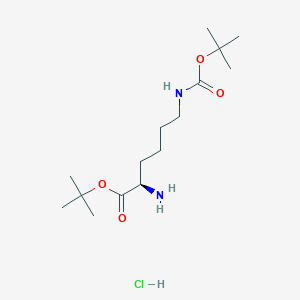

H-D-Lys(boc)-otbu hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

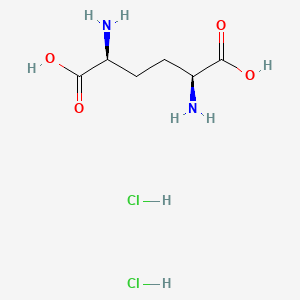

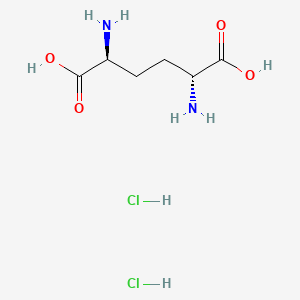

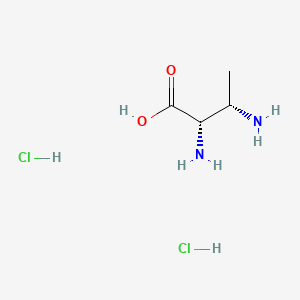

H-D-Lys(boc)-otbu hcl, also known as Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine hydrochloride, is a derivative of the amino acid lysine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The presence of the tert-butoxycarbonyl (Boc) groups ensures that the amino and carboxyl groups of lysine are protected, making it easier to incorporate lysine into peptides without undesired reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(boc)-otbu hcl typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the reaction of lysine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα-(tert-Butoxycarbonyl)-L-lysine. The next step involves the protection of the ε-amino group of lysine with another Boc group, resulting in Nα,Nε-(tert-Butoxycarbonyl)-L-lysine. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Lys(boc)-otbu hcl undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free lysine.

Coupling Reactions: The protected lysine can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.

Major Products Formed

Deprotection: Free lysine is obtained after the removal of Boc groups.

Coupling: Peptides containing lysine residues are formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

H-D-Lys(boc)-otbu hcl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: Researchers use it to develop peptide-based drugs and study their interactions with biological targets.

Bioconjugation: It is used in the conjugation of peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic purposes.

Enzyme Substrates: It serves as a substrate for studying enzyme activity and specificity.

Wirkmechanismus

The mechanism of action of H-D-Lys(boc)-otbu hcl primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino and carboxyl groups of lysine, preventing unwanted side reactions during the synthesis process. This allows for the selective incorporation of lysine into peptides. Once the peptide synthesis is complete, the Boc groups can be removed under acidic conditions to yield the free peptide.

Vergleich Mit ähnlichen Verbindungen

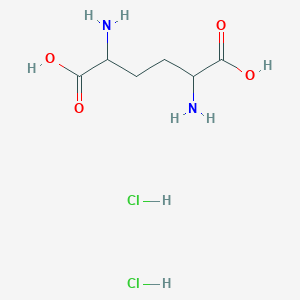

H-D-Lys(boc)-otbu hcl can be compared with other protected lysine derivatives, such as:

Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): This compound has only one Boc group protecting the α-amino group.

Nε-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): This compound has a Boc group protecting the ε-amino group.

Nα,Nε-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH): This compound has Boc groups protecting both the α- and ε-amino groups.

The uniqueness of this compound lies in its dual protection, which makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPQINFXPIRBX-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201007-86-5 |

Source

|

| Record name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201007-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.